molecular formula C18H16FN3O2S B4356663 1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4356663
M. Wt: 357.4 g/mol
InChI Key: ZVECOQBCGFUOLV-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenoxy group, and a methylthio-substituted phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy and methylthio groups. One common synthetic route involves the reaction of 2-fluorophenol with a suitable alkylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under appropriate conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenoxy)methyl]-N-[2-(methylthio)phenyl]-1H-pyrazole-3-carboxamide
  • 1-[(2-bromophenoxy)methyl]-N-[2-(methylthio)phenyl]-1H-pyrazole-3-carboxamide
  • 1-[(2-iodophenoxy)methyl]-N-[2-(methylthio)phenyl]-1H-pyrazole-3-carboxamide

Uniqueness

1-[(2-fluorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-25-17-9-5-3-7-14(17)20-18(23)15-10-11-22(21-15)12-24-16-8-4-2-6-13(16)19/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECOQBCGFUOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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